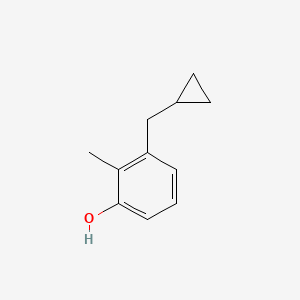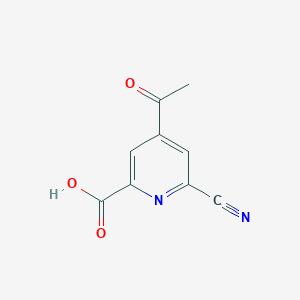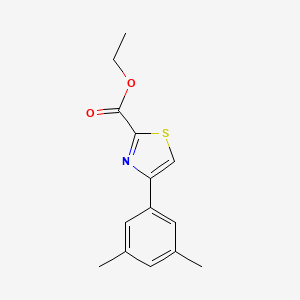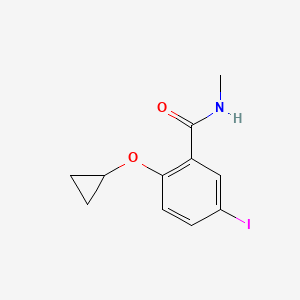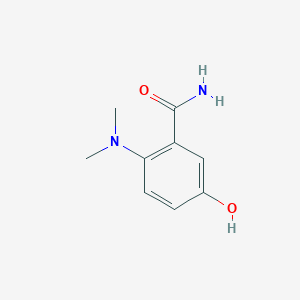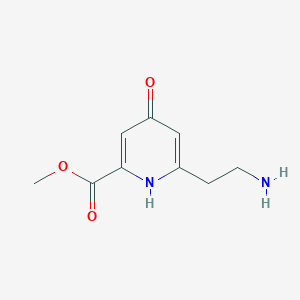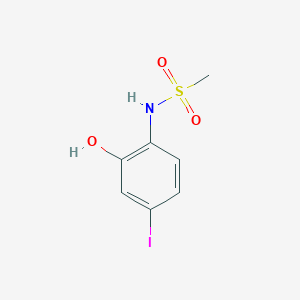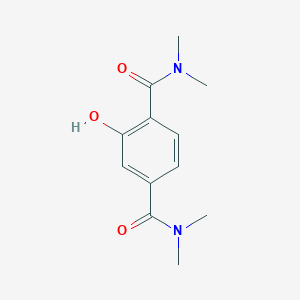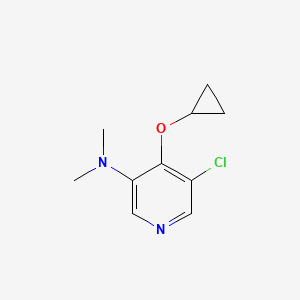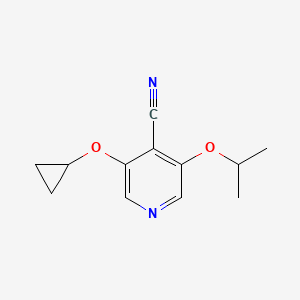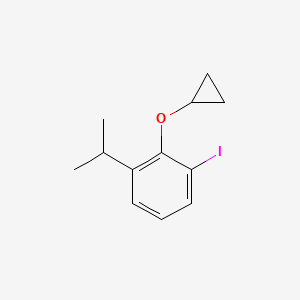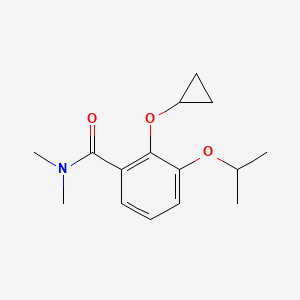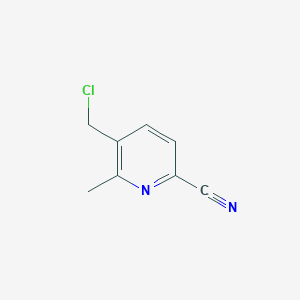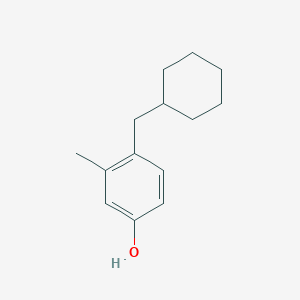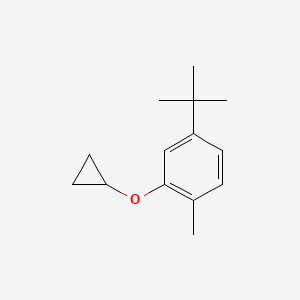
4-Tert-butyl-2-cyclopropoxy-1-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butyl-2-cyclopropoxy-1-methylbenzene is an organic compound with the molecular formula C14H20O and a molecular weight of 204.31 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a methyl group attached to a benzene ring. It is a colorless liquid that is soluble in organic solvents such as alcohols and ethers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-cyclopropoxy-1-methylbenzene can be achieved through several methods. One common approach involves the alkylation of 2-cyclopropoxy-1-methylbenzene with tert-butyl chloride in the presence of a strong base such as potassium tert-butoxide. The reaction is typically carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Tert-butyl-2-cyclopropoxy-1-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
Applications De Recherche Scientifique
4-Tert-butyl-2-cyclopropoxy-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.
Medicine: Research into potential pharmaceutical applications may involve this compound as a starting material or intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 4-Tert-butyl-2-cyclopropoxy-1-methylbenzene exerts its effects depends on the specific context of its use. In chemical reactions, the tert-butyl and cyclopropoxy groups can influence the reactivity and stability of the compound. The molecular targets and pathways involved in its interactions with other molecules are determined by the functional groups present and the conditions under which the reactions occur.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Tert-butyl-1-cyclopropoxy-2-methylbenzene: Similar in structure but with different positioning of the functional groups.
4-(tert-Butoxy)-2-cyclopropoxy-1-methylbenzene: Contains a tert-butoxy group instead of a tert-butyl group.
Uniqueness
4-Tert-butyl-2-cyclopropoxy-1-methylbenzene is unique due to the specific arrangement of its functional groups, which can result in distinct chemical properties and reactivity compared to its analogs. The presence of both a tert-butyl and a cyclopropoxy group on the benzene ring can influence its behavior in various chemical reactions, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C14H20O |
|---|---|
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
4-tert-butyl-2-cyclopropyloxy-1-methylbenzene |
InChI |
InChI=1S/C14H20O/c1-10-5-6-11(14(2,3)4)9-13(10)15-12-7-8-12/h5-6,9,12H,7-8H2,1-4H3 |
Clé InChI |
TVOFZCAGGHVYQG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(C)(C)C)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


